6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine
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Overview
Description
6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine derivatives.
Cyclization: The 2,3-diaminopyridine undergoes cyclization with carboxylic acid derivatives to form the imidazo[4,5-b]pyridine core.
Functionalization: The imidazo[4,5-b]pyridine is then functionalized with pyrazine derivatives under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-b]pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to study biological processes and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[4,5-c]pyridine Derivatives: These are structurally related but have different pharmacological profiles.
Uniqueness
6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
629669-40-5 |
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Molecular Formula |
C18H16N6 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H16N6/c1-13(14-6-3-2-4-7-14)22-16-10-19-11-17(23-16)24-12-21-18-15(24)8-5-9-20-18/h2-13H,1H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
YUMKLEJFLYELSK-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CN=CC(=N2)N3C=NC4=C3C=CC=N4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CN=CC(=N2)N3C=NC4=C3C=CC=N4 |
Origin of Product |
United States |
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